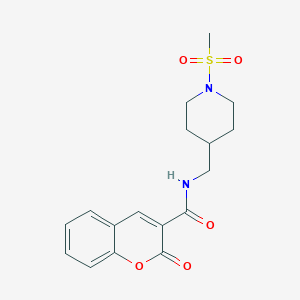

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that features a piperidine ring, a chromene moiety, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common approach includes the following steps:

Formation of the piperidine ring: This can be achieved through the condensation of an amine with an aldehyde or ketone, followed by reduction of the resulting imine.

Introduction of the methylsulfonyl group: This step involves the sulfonylation of the piperidine ring using a sulfonyl chloride reagent.

Coupling with the chromene moiety: The chromene moiety can be introduced through a coupling reaction, such as a Suzuki–Miyaura coupling, which involves the use of a palladium catalyst and boron reagents.

Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the chromene derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the primary applications of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is as a potential anticancer agent. Research indicates that compounds with similar structures can act as inhibitors of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and is often overactive in cancer cells. The inhibition of CDK2 can lead to the suppression of tumor growth and proliferation.

Case Study: CDK2 Inhibition

A patent (WO2020223469A1) describes a series of tricyclic amine compounds, including derivatives similar to this compound, demonstrating significant inhibitory activity against CDK2. These compounds showed promise in preclinical models for treating various cancers, highlighting their therapeutic potential .

Antimicrobial Activity

Another significant application is the antimicrobial properties exhibited by compounds related to this structure. Research has shown that piperidine derivatives can be effective against various bacterial and fungal pathogens.

Data Table: Antimicrobial Efficacy

| Compound Structure | Pathogen Targeted | Activity Level |

|---|---|---|

| Piperidine derivative | Xanthomonas axonopodis | Moderate |

| Piperidine derivative | Ralstonia solanacearum | High |

| Piperidine derivative | Alternaria solani | Low |

| Piperidine derivative | Fusarium solani | Moderate |

This table summarizes findings from studies evaluating the efficacy of piperidine derivatives against common plant pathogens, indicating that modifications to the piperidine ring can enhance antimicrobial activity .

HIV Therapeutics

This compound may also find applications in HIV treatment. Research into related piperidine compounds has shown improved activity against HIV reverse transcriptase, an essential enzyme for viral replication.

Case Study: HIV Reverse Transcriptase Inhibition

A study on piperidinyl derivatives demonstrated that certain compounds exhibited significantly improved potency against wild-type HIV-1, with EC50 values in the nanomolar range. This suggests that structural modifications can lead to enhanced antiviral properties, making these compounds candidates for further development as HIV therapeutics .

Mechanistic Insights

The mechanisms by which this compound exerts its effects are still under investigation. However, studies indicate that such compounds may interact with specific biological pathways involved in cell signaling and apoptosis.

Mechanism Overview

Research suggests that the compound may influence:

- Cell Cycle Regulation : By inhibiting CDK enzymes.

- Apoptotic Pathways : Potentially leading to increased cancer cell death.

Wirkmechanismus

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

- **1-(3,4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

- **1-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Uniqueness

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a piperidine ring, a chromene moiety, and a carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, with CAS number 1235326-11-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C17H20N2O5S, and it has a molecular weight of 364.42 g/mol. The structure includes a chromene core, which is known for various biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| CAS Number | 1235326-11-0 |

| Molecular Formula | C17H20N2O5S |

| Molecular Weight | 364.42 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The piperidine moiety is believed to play a crucial role in modulating various biological pathways, potentially influencing enzyme activity and receptor interactions. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may affect pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, research on related piperidine derivatives has shown their ability to inhibit tumor cell proliferation and migration through mechanisms involving oxidative stress and ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Case Study:

A study focusing on related compounds demonstrated that they could significantly reduce the viability of various cancer cell lines. The treatment led to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), indicating enhanced oxidative stress, which is often linked to the induction of ferroptosis in tumor cells .

Other Biological Activities

In addition to antitumor effects, compounds with similar structures have been explored for their antimicrobial properties. Research indicates that certain derivatives can exhibit bactericidal activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Table of Biological Activities

Eigenschaften

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c1-25(22,23)19-8-6-12(7-9-19)11-18-16(20)14-10-13-4-2-3-5-15(13)24-17(14)21/h2-5,10,12H,6-9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWQFBFMVPLXMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.